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Compound of Interest

Compound Name: 2-Heptyn-4-one, 1-methoxy-

CAS No.: 32904-88-4

Cat. No.: B14674996

Get Quote

Executive Summary
1-Methoxy-2-heptyn-4-one (CAS: Not widely listed; analogue-derived) is a functionalized

conjugated ynone (

, MW 140.18 g/mol ). Structurally, it serves as a pivotal "Michael acceptor" intermediate, often
employed in the synthesis of cyclopentenones via Nazarov cyclization or as a lower side-chain
precursor in prostaglandin analogs.

Due to the specific nature of this intermediate, experimental spectral data is often sequestered

in proprietary databases or derived from total synthesis campaigns. This guide provides a high-

fidelity predictive analysis based on structural analogues (e.g., 2-heptyn-4-one) and

fundamental spectroscopic principles. It is designed to allow researchers to validate the identity

of this compound during synthesis.

Synthetic Context & Purity Considerations
To understand the spectroscopic impurities likely to be present, one must understand the

genesis of the molecule. The most robust synthetic route involves the acylation of a lithium
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acetylide.

Likely Synthetic Pathway
The synthesis typically proceeds via the lithiation of methyl propargyl ether followed by reaction

with a butyric acid derivative (e.g., Weinreb amide or anhydride).
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Figure 1: Standard synthetic workflow for 1-methoxy-2-heptyn-4-one.

Critical Impurities to Monitor
Starting Material: Methyl propargyl ether (Triplet at

2.4 ppm in

H NMR).

Over-addition: Tertiary alcohol formation (if using acid chloride without temperature control).

Allene Isomerization: Base-catalyzed isomerization of the alkyne to an allene (Look for

signals at

5.0–6.0 ppm).

Spectroscopic Data Analysis[1][2]
Nuclear Magnetic Resonance (NMR)
The NMR signature is defined by the asymmetry of the molecule. The electron-withdrawing

nature of the carbonyl and the alkyne creates distinct deshielding zones.

Predicted

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b14674996/docs?utm_src=pdf-body-img#comprehensive-spectroscopic-profiling-of-1-methoxy-2-heptyn-4-one-an-analytical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14674996?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


H NMR Data (400 MHz,

)

Position Moiety
Shift (

, ppm)

Multiplicit
y

Integral

Coupling
(

, Hz)

Diagnosti
c Note

1 3.42 Singlet (s) 3H -

Sharp

singlet,

characteris

tic

methoxy.

2 4.28 Singlet (s) 2H -

Key

Identifier.

Deshielded

by ether

oxygen

and alkyne

anisotropy.

5 2.55 Triplet (t) 2H 7.2 -protons to

ketone.

6 1.68
Sextet

(sex)
2H 7.2, 7.4

Standard

propyl

methylene.

7 0.94 Triplet (t) 3H 7.4

Terminal

methyl

group.[1]

Predicted

C NMR Data (100 MHz,

)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://massbank.eu/MassBank/RecordDisplay?id=MSBNK-Fac_Eng_Univ_Tokyo-JP000260
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14674996?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Type
Shift (

, ppm)
Assignment

Carbonyl (

)
187.5

Conjugated ynone. Distinct

from saturated ketones (~205

ppm).

Alkyne (

)
88.0, 84.5 Internal alkyne carbons.

Ether (

)
60.2 Propargylic carbon.

Methoxy (

)
58.1 Methyl ether carbon.

-Methylene 47.2 Adjacent to carbonyl.

-Methylene 17.4 Middle of propyl chain.

Terminal Methyl 13.6 End of propyl chain.

Infrared Spectroscopy (IR)
The IR spectrum is dominated by the conjugated system. The "ynone" functionality provides a

very specific fingerprint that differentiates it from saturated ketones or isolated alkynes.

Carbonyl Stretch (

):1670–1685 cm

.

Note: This is lower than a standard ketone (1715 cm

) due to conjugation with the triple bond, which reduces the double-bond character of the
carbonyl.
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Alkyne Stretch (

):2200–2230 cm

.

Note: Often weak to medium intensity in internal alkynes, but enhanced here due to the

dipole moment created by the carbonyl.

Ether Stretch (

):1100–1120 cm

.

Strong band corresponding to the methoxy ether linkage.

Mass Spectrometry (MS) - EI Source
The fragmentation pattern is driven by alpha-cleavage relative to the carbonyl and ether

groups.

Molecular Ion (

): m/z 140 (Small intensity).

Base Peak Candidate: m/z 97 (

).

Mechanism: Loss of the propyl group (

) via alpha-cleavage, leaving the resonance-stabilized acylium ion

.

Secondary Fragment: m/z 71 (

).

Mechanism: Butyryl cation formed by cleavage on the other side of the carbonyl.
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Methoxy Loss: m/z 109 (

).

Molecular Ion (M+)
m/z 140

Alpha Cleavage A
Loss of Propyl (C3H7)

- 43 Da

Alpha Cleavage B
Loss of Propargyl Ether

- 69 Da

Acylium Ion
[CH3OCH2-CC-CO]+
m/z 97 (Base Peak)

Butyryl Cation
[C3H7-CO]+

m/z 71

Click to download full resolution via product page

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway (Electron Impact).

Experimental Protocol: Handling & Analysis
Warning: Conjugated ynones are potent Michael acceptors. They can react with nucleophiles

(including biological thiols). Handle with gloves in a fume hood.

Sample Preparation for NMR
Solvent Choice: Use

neutralized with basic alumina or

.

Reasoning: Trace acid in chloroform can catalyze the hydration of the alkyne to a 1,3-

diketone or cyclization.

Concentration: Prepare a ~10 mg/mL solution.
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Acquisition: Standard proton parameters (16 scans). For

C, ensure sufficient relaxation delay (

) to capture the quaternary alkyne carbons.

Stability Check
If the NMR spectrum shows a complex multiplet region around

2.0–3.0 ppm appearing over time, the compound is likely dimerizing or hydrating. Store neat oil
at -20°C under Argon.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b14674996/docs#comprehensive-spectroscopic-
profiling-of-1-methoxy-2-heptyn-4-one-an-analytical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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